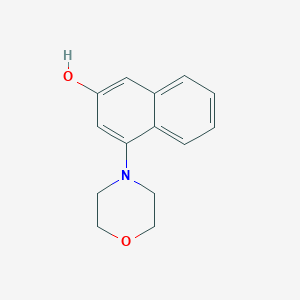

4-Morpholino-2-naphthol

概要

説明

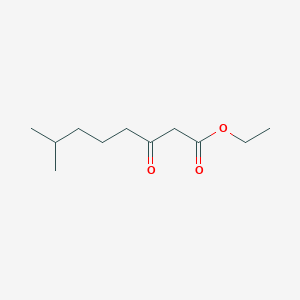

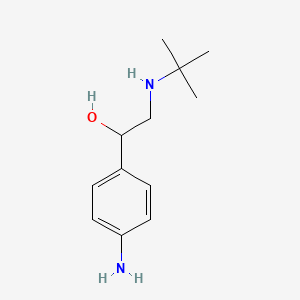

4-Morpholino-2-naphthol, also known as 2-Naphthalenol-4-morpholinyl Ether, is a chemical compound with the formula C14H15NO2 . It belongs to the group of organic substances called phenols and phenol derivatives, which are aromatic compounds that contain a phenol group . The CAS number for this compound is 159596-05-1 .

Synthesis Analysis

The synthesis of morpholines has seen significant progress due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Molecular Structure Analysis

The molecular structure of this compound consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular formula is C14H15NO2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.27 . It has a predicted density of 1.237±0.06 g/cm3 and a predicted boiling point of 461.3±40.0 °C .Safety and Hazards

将来の方向性

There is ongoing research into the synthesis and applications of morpholino compounds . For example, a series of ketohydrazone dyes has been synthesized from 4-morpholino-2-naphthol and ortho-substituted anilines . This suggests potential future directions in the development of new dyes and other materials.

特性

| 159596-05-1 | |

分子式 |

C14H15NO2 |

分子量 |

229.27 g/mol |

IUPAC名 |

4-morpholin-4-ylnaphthalen-2-ol |

InChI |

InChI=1S/C14H15NO2/c16-12-9-11-3-1-2-4-13(11)14(10-12)15-5-7-17-8-6-15/h1-4,9-10,16H,5-8H2 |

InChIキー |

IPHLOJFBRZIUGM-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC(=CC3=CC=CC=C32)O |

正規SMILES |

C1COCCN1C2=CC(=CC3=CC=CC=C32)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Pyrazino[2,3-b]indole](/img/structure/B1609904.png)

![Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B1609914.png)